4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Catalog No.
S12592984
CAS No.
M.F
C17H14Cl2N2O
M. Wt
333.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzam...

Product Name

4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

IUPAC Name

4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

InChI

InChI=1S/C17H14Cl2N2O/c18-13-3-1-11(2-4-13)17(22)20-8-7-12-10-21-16-6-5-14(19)9-15(12)16/h1-6,9-10,21H,7-8H2,(H,20,22)

InChI Key

ZDKPSMKNKOWLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl

4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide functional group and an indole moiety. The compound has a molecular formula of C18H17Cl2N2OC_{18}H_{17}Cl_{2}N_{2}O and a molecular weight of 312.8 g/mol. Its structure features a chloro substituent on the benzene ring and an ethyl chain linking to a chlorinated indole, which may influence its biological activity and chemical properties. The compound's InChI key is SWHWUIHALXSWLJ-UHFFFAOYSA-N, indicating its specific molecular arrangement .

The chemical reactivity of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can be explored through various reactions typical for amides and chlorinated compounds. Potential reactions include:

  • Nucleophilic Substitution: The chloro substituents can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound may be reduced to form amines or other derivatives, depending on the reducing agent used.

These reactions can be utilized in synthetic pathways to create derivatives with modified biological activities.

4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been investigated for its potential biological activities, particularly in the context of pharmacology. Compounds with indole structures are often associated with various biological effects, including:

  • Anticancer Activity: Indole derivatives have been studied for their potential to inhibit cancer cell growth.
  • Antimicrobial Properties: Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: The compound may also have implications in modulating inflammatory responses due to its structural characteristics.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can be achieved through several methods:

  • Direct Coupling Reaction: A common method involves the coupling of 5-chloroindole with an appropriate ethylamine derivative followed by acylation with 4-chlorobenzoyl chloride.
  • Multi-step Synthesis: Starting from simpler precursors, one can synthesize the compound through a series of reactions including halogenation, alkylation, and amidation.
  • Use of Catalysts: Employing catalysts such as palladium or nickel in cross-coupling reactions may enhance yields and selectivity.

Each method offers different advantages in terms of yield, purity, and scalability.

The applications of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug development for treating cancers or infectious diseases.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound may find applications in developing materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide focus on understanding how this compound interacts with biological targets:

  • Binding Affinity Studies: Investigating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vivo Studies: Animal models may be employed to study the pharmacokinetics and pharmacodynamics of the compound, assessing its efficacy and safety profile.

These studies are crucial for advancing the compound towards clinical applications.

Several compounds share structural similarities with 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamideC17H14Cl2N2OSimilar indole structure but differs in chlorine position.
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamideC15H14ClNOContains a hydroxyl group instead of an indole moiety.
N-(2-(1H-indol-3-yl)ethyl)-4-chloro-N-methylbenzamideC18H17ClN2OVariation in nitrogen substitution that may affect activity.

Uniqueness

The uniqueness of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide lies primarily in its specific combination of chlorinated benzamide and indole structures, which may impart distinct biological activities not observed in other similar compounds. This specificity could lead to unique interactions within biological systems, making it a valuable candidate for further research and development.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

332.0483185 g/mol

Monoisotopic Mass

332.0483185 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types